Carbamide peroxide

Catalog No.
S522639
CAS No.
124-43-6
M.F
CH4N2O.H2O2
CH6N2O3
M. Wt
94.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamide peroxide

CAS Number

124-43-6

Product Name

Carbamide peroxide

IUPAC Name

hydrogen peroxide;urea

Molecular Formula

CH4N2O.H2O2
CH6N2O3

Molecular Weight

94.07 g/mol

InChI

InChI=1S/CH4N2O.H2O2/c2-1(3)4;1-2/h(H4,2,3,4);1-2H

InChI Key

AQLJVWUFPCUVLO-UHFFFAOYSA-N

SMILES

C(=O)(N)N.OO

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Carbamide peroxide; Ortizon; Percarbamid; Percarbamide; Perhydrit; Perhydrol-Urea; Thenardol; Hydroperit; Hydroperite; Hyperol; Murine Ear Drops; Gly-oxide; Thera-ear.

Canonical SMILES

C(=O)(N)N.OO

The exact mass of the compound Carbamide peroxide is 94.0378 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)500 g/l at °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24852. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea. It belongs to the ontological category of mixture in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Oxidising. However, this does not mean our product can be used or applied in the same or a similar way.

Carbamide peroxide (UHP), formulated as an equimolar adduct of urea and hydrogen peroxide, is a highly stable, crystalline solid containing approximately 16-17% active oxygen by weight. In industrial and laboratory procurement, it serves as a weighable, anhydrous alternative to liquid hydrogen peroxide. By releasing hydrogen peroxide in a controlled manner upon dissolution, UHP mitigates the explosion hazards, rapid outgassing, and degradation issues associated with concentrated aqueous peroxides. Its solubility in diverse organic solvents (e.g., dichloromethane, ethanol, ethyl acetate) makes it a highly effective oxidant for water-sensitive synthetic routes, while its urea component provides intrinsic pH buffering in cosmetic and dental formulations[1].

Substituting carbamide peroxide with standard aqueous hydrogen peroxide introduces bulk water into the reaction matrix, which routinely causes catalyst deactivation and unwanted hydrolysis of sensitive intermediates (e.g., epoxide ring-opening). Conversely, using organic peracids like meta-chloroperoxybenzoic acid (mCPBA) as an anhydrous alternative introduces shock hazards, higher procurement costs, and generates acidic byproducts (benzoic acid) that necessitate complex, material-intensive downstream workups. Furthermore, substituting UHP with inorganic solid peroxides like sodium percarbonate results in highly alkaline conditions and insoluble inorganic salts, whereas UHP leaves only neutral, highly water-soluble urea that is easily removed via simple aqueous washing [1].

Anhydrous Epoxidation Yield and Catalyst Preservation

In chemo-enzymatic and metal-catalyzed epoxidations, the presence of water rapidly degrades both the catalyst and the epoxide product. When utilizing Carbamide Peroxide as the oxidant in organic solvents, epoxidation of alkenes achieves yields of 79% to 96% while preserving the epoxide ring. In direct contrast, utilizing aqueous hydrogen peroxide introduces water that promotes epoxide hydrolysis and deactivates catalysts like Novozyme 435, leading to significantly lower isolated yields and requiring slow, controlled addition protocols[1].

Evidence DimensionEpoxide yield and system stability
Target Compound DataCarbamide Peroxide (79-96% yield, single-step addition, anhydrous)
Comparator Or BaselineAqueous Hydrogen Peroxide (Lower yields, requires slow addition, causes hydrolysis)
Quantified Difference>20% yield improvement and elimination of dropwise addition requirements
ConditionsChemo-enzymatic perhydrolysis in ethyl acetate and other organic solvents

Procurement of UHP enables single-step, anhydrous epoxidation in standard reactors without the capital expense of specialized dropwise dosing equipment or complex water-removal steps.

Chemoselective Oxidation of Sulfides to Sulfones

For the synthesis of glycosyl sulfones, over-oxidation and cleavage of susceptible functional groups (like olefins) are major risks when using harsh oxidants like mCPBA. Utilizing Carbamide Peroxide (2.5 equivalents at 80°C) allows for the controlled, chemoselective oxidation of thioglycosides to sulfones, achieving isolated yields up to 93%. The controlled release mechanism of UHP prevents the degradation of oxidation-susceptible olefin groups, a selectivity profile that is difficult to achieve reproducibly with standard aqueous peroxides or peracids [1].

Evidence DimensionIsolated yield of glycosyl sulfones
Target Compound DataCarbamide Peroxide (93% yield, intact olefins)
Comparator Or BaselineStandard aggressive oxidants like mCPBA (Lower chemoselectivity, olefin degradation)
Quantified DifferenceNear-quantitative yield with complete preservation of sensitive functional groups
Conditions2.5 equiv UHP in acetic acid at 80°C, 10 hours

Buyers synthesizing complex APIs or natural products can use UHP to avoid costly yield losses and complex purification steps associated with over-oxidation.

Formulation Compatibility: Enamel Mineral Retention in Bleaching

In cosmetic and dental formulations, the acidity of the whitening agent directly impacts structural integrity. A comparative in vitro study demonstrated that 16% Carbamide Peroxide achieved equivalent color improvement (ΔE = 14.06 ± 4.56) to 37.5% Hydrogen Peroxide (ΔE = 15.28 ± 3.12), but resulted in significantly lower calcium and phosphate loss from the enamel. The urea component of UHP decomposes to elevate the local pH, preventing the morphological enamel damage and severe mineral depletion consistently observed with high-concentration aqueous hydrogen peroxide [1].

Evidence DimensionCalcium/Phosphate loss and Morphological Damage
Target Compound Data16% Carbamide Peroxide (Minimal mineral loss, no morphological changes)
Comparator Or Baseline37.5% Aqueous Hydrogen Peroxide (Significant Ca/P loss, visible morphological degradation)
Quantified DifferenceEquivalent whitening efficacy with statistically significant preservation of mineral content (p < 0.05)
ConditionsIn vitro enamel bleaching regimens (CP applied over 2 weeks vs HP applied in treatment sessions)

Formulators of dental and cosmetic products must procure UHP to ensure product safety, regulatory compliance, and minimal tissue damage without sacrificing primary whitening performance.

Long-Term Active Oxygen Stability for Storage and Handling

Liquid hydrogen peroxide solutions are thermodynamically unstable, continuously decomposing to release oxygen gas, which requires vented caps and strict temperature controls. In contrast, high-purity Carbamide Peroxide is a stable solid that retains >99% of its initial active oxygen content (approx. 16-17%) after 12 months of storage at room temperature (15°C to 25°C) in dry conditions. This eliminates the outgassing risks, concentration drift, and specialized hazardous-goods transport requirements associated with bulk liquid peroxides [1].

Evidence DimensionActive oxygen retention over 12 months
Target Compound DataCarbamide Peroxide Solid (>99% retention at room temperature)
Comparator Or BaselineAqueous Hydrogen Peroxide (Continuous degradation, requires venting and stabilizers)
Quantified DifferenceComplete elimination of concentration drift and outgassing pressure buildup
ConditionsDry storage at 15°C to 25°C for 12 months

Procurement and logistics teams can dramatically reduce hazardous shipping costs, storage infrastructure requirements, and batch-to-batch titration variability by switching to solid UHP.

Anhydrous Organic Synthesis and API Manufacturing

Carbamide peroxide is a highly reliable oxidant for synthesizing water-sensitive active pharmaceutical ingredients (APIs) and fine chemicals. Because it dissolves in organic solvents (like dichloromethane and ethyl acetate) without introducing bulk water, it is ideal for Baeyer-Villiger oxidations, epoxidations, and sulfoxidations where aqueous hydrogen peroxide would cause intermediate hydrolysis or catalyst poisoning[1].

Professional and Consumer Dental Whitening Formulations

Due to its intrinsic pH-buffering capacity, carbamide peroxide is heavily procured for dental gels and cosmetic whitening strips. The urea byproduct elevates the formulation pH during application, significantly reducing enamel demineralization and tooth sensitivity compared to equivalent unbuffered aqueous hydrogen peroxide formulations [2].

Solid-State Disinfectants and Field-Deployable Oxygenators

The exceptional shelf stability and high active oxygen retention of UHP make it an ideal precursor for solid-state disinfectants and field-deployable oxygen generation kits. It can be tableted and stored in unvented containers for over a year without degrading, providing a reliable, on-demand source of hydrogen peroxide when dissolved in water in remote or resource-limited environments [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Urea hydrogen peroxide appears as a solid or paste-like semisolid. Used to make plastics.
White solid; [Merck Index] Solid or paste-like semisolid; [CAMEO] Odorless; [CHRIS] White tablet; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

94.03784206 g/mol

Monoisotopic Mass

94.03784206 g/mol

Heavy Atom Count

6

Density

0.8 at 68 °F (USCG, 1999) - Less dense than water; will float

Appearance

Solid powder

Melting Point

167 to 185 °F (decomposes) (NTP, 1992)
75-85

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

31PZ2VAU81

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (94.34%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (90.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.32%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated as a dental bleaching agent. Indicated as an oral wound healing agent in oral mucosal injuries. Indicated as an aid in the removal of hardened ear wax.

Pharmacology

Carbamide peroxide releases hydrogen peroxide and free radicals upon contact with water or outer surfaces of ear and tooth. Hydrogen peroxide exerts cerumenolytic, enamel-bleaching and antiseptic actions. _In vitro_, the chemical stability of ceramics against bleaching agents was observed after treatment with 15% carbamide peroxide for 56 h, 16% carbamide peroxide for 126 h, 10% or 15% carbamide peroxide and 38% hydrogen peroxide for 30 minutes or 45 minutes, respectively [A32336]. According to _in vitro_ studies, high (37%) or low (10 or 16%) concentrated carbamide peroxide agents were similarly effective as oral bleaching agents [A32337]. Treatment with carbamide peroxide may lead to demineralization which involves decreased mineral content of enamel calcium, phosphate, and fluoride, and alteration of the chemical, structural, and mechanical properties [A32339]. Carbamide peroxide may affect the organic components of the enamel and lead to increased susceptibility to erosion, fracture stability or decreased abrasion resistance of the treated area [A32339].
Carbamide Peroxide is an agent composed of urea and hydrogen peroxide. As an earwax removal agent, carbamide peroxide releases, upon administration into the ear, oxygen and causes foaming which helps soften, loosen and remove excessive earwax. It is also used as a disinfectant and in dentistry for its teeth whitening effects.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Mechanism of Action

Carbamide peroxide release hydrogen peroxide upon contact with teeth, which is a strong oxidizing and bleaching agent. It also release free radicals such as H+ or H3O+. Hydrogen peroxide also acts as an antiseptic, especially in sites with relative anaerobiosis. Following otic administration, carbamide peroxide complex releases hydrogen peroxide that breaks up the hardened wax. The hydrogen peroxide component, which further breaks down into water, is also a cerumenolytic that hydrates the desquamated sheets of corneocytes, which are the major constituent of cerumen plugs. The glycerol and urea facilitates softening of the cerumen, either with or without syringing. Both hydrogen peroxide and urea mildly induce keratolysis with disintegration of the ear wax to help reduce the keratin-load in the ear debris and allow other active components to reach the skin under the debris.

Pictograms

Oxidizer;Corrosive

Other CAS

124-43-6

Absorption Distribution and Excretion

Upon treatment into the external auditory canal or the dental cavity, exposure to carbamide peroxide is limited to the intimate contact with the treated area without any systemic absorption.
No established pharmacokinetic data.

Metabolism Metabolites

No established pharmacokinetic data.

Wikipedia

Carbamide peroxide

Biological Half Life

No established pharmacokinetic data.

Use Classification

Cosmetics -> Oxidising

General Manufacturing Information

Urea, compd. with hydrogen peroxide (H2O2) (1:1): ACTIVE

Dates

Last modified: 08-15-2023
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